Methyl 2-(3-hydroxypiperidin-1-yl)acetate
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Overview
Description
Methyl 2-(3-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxypiperidin-1-yl)acetate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of 3-hydroxypiperidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxypiperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-oxo-piperidine derivatives.
Reduction: Formation of 3-hydroxypiperidine alcohols.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(3-hydroxypiperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxypiperidin-1-yl)acetate
- Methyl 2-(2-hydroxypiperidin-1-yl)acetate
- Ethyl 2-(3-hydroxypiperidin-1-yl)acetate
Uniqueness
Methyl 2-(3-hydroxypiperidin-1-yl)acetate is unique due to the position of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 2-(3-hydroxypiperidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHKAYRXSPPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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